molecular formula C6H4BrCl B044181 1-Bromo-3-chlorobenzene CAS No. 108-37-2

1-Bromo-3-chlorobenzene

Cat. No.: B044181
CAS No.: 108-37-2
M. Wt: 191.45 g/mol
InChI Key: JRGGUPZKKTVKOV-UHFFFAOYSA-N
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Description

1-Bromo-3-chlorobenzene is an organic compound with the molecular formula C₆H₄BrCl It is one of the isomers of bromochlorobenzene, where bromine and chlorine atoms are substituted on a benzene ringIt is a colorless to pale yellow liquid with a molecular weight of 191.45 g/mol .

Chemical Reactions Analysis

1-Bromo-3-chlorobenzene undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Reactivity

1-Bromo-3-chlorobenzene can be synthesized through electrophilic substitution reactions, typically involving chlorobenzene and brominating agents. It is known for its reactivity in various organic transformations, particularly:

  • Bromine-Magnesium Exchange Reactions : This compound undergoes bromine-magnesium exchange reactions when treated with i-PrMgCl-LiCl in THF at low temperatures (0 °C). The reaction is significantly accelerated by the presence of electron-withdrawing substituents, making it useful for synthesizing Grignard reagents .

Scientific Research Applications

This compound has been utilized in several key areas of scientific research:

Catalysis

This compound serves as a test substrate for studying new catalytic systems. For example, it has been used in the cyanation of various aryl halides employing K4_4[Fe(CN)6_6] as a cyanating source. This application helps in understanding the efficiency and selectivity of new catalytic methods in organic synthesis .

Material Science

In material science, this compound is explored for its potential use in synthesizing polymers and other advanced materials. Its halogenated structure can enhance the thermal stability and mechanical properties of polymers, making it a candidate for high-performance materials .

Environmental Chemistry

Research indicates that compounds like this compound can be studied for their environmental impact, particularly regarding their behavior as pollutants. Understanding their degradation pathways and toxicity is crucial for assessing risks associated with their use in industrial applications .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Catalytic Cyanation

A study demonstrated the use of this compound as a substrate in a novel catalytic system aimed at improving the efficiency of cyanation reactions. The results indicated that using this compound could lead to higher yields and reduced reaction times compared to traditional methods .

Case Study 2: Synthesis of Grignard Reagents

In another study focusing on Grignard reagents, researchers found that this compound could effectively participate in bromine-magnesium exchange reactions, producing various organomagnesium compounds that are valuable intermediates in organic synthesis .

Toxicity and Safety Considerations

While this compound has useful applications, it is essential to consider its toxicity profile. It is classified as an irritant and poses potential risks to health upon exposure. Proper safety protocols should be followed when handling this compound in laboratory settings .

Mechanism of Action

The mechanism of action of 1-Bromo-3-chlorobenzene primarily involves its reactivity as an aryl halide. The presence of both bromine and chlorine atoms on the benzene ring makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1-Bromo-3-chlorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various chemical processes.

Biological Activity

1-Bromo-3-chlorobenzene (CAS No. 108-37-2) is a halogenated aromatic compound with significant relevance in organic synthesis and biological studies. This article explores its biological activity, including its pharmacological properties, toxicological effects, and potential applications in medicinal chemistry.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₆H₄BrCl
Molecular Weight191.45 g/mol
Boiling Point196 °C
Melting Point-21.5 °C
Density1.63 g/mL
Solubility in WaterInsoluble

Pharmacological Properties

This compound exhibits various pharmacological activities, primarily as a substrate in biochemical reactions:

  • Cytochrome P450 Inhibition : It has been identified as an inhibitor of CYP1A2 and CYP2C9 enzymes, which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions .
  • BBB Permeability : The compound is classified as a blood-brain barrier (BBB) permeant, suggesting its ability to cross into the central nervous system, which may have implications for neuropharmacology .

Toxicological Effects

The toxicological profile of this compound indicates several health risks:

  • Irritation : It is classified as irritating to the eyes, respiratory system, and skin. Prolonged exposure may lead to more severe health effects .
  • Harmful Effects : The compound poses risks when inhaled or ingested, necessitating caution during handling and use .

Synthesis and Applications

This compound serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Antithrombotic Drugs : The compound is utilized in the preparation of phenolic compounds and ethers that can have antithrombotic properties .
  • Cyanation Reactions : It acts as a test substrate for studying catalytic systems in cyanation reactions, which are vital for synthesizing various organic compounds .

Environmental Impact

Research has indicated that halogenated compounds like this compound can have significant environmental effects due to their persistence and potential toxicity to aquatic life. Studies have measured its degradation rates and bioaccumulation potential, highlighting the need for careful environmental assessments during its use .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-bromo-3-chlorobenzene in the laboratory?

  • Methodological Answer : Synthesis typically involves halogenation of chlorobenzene using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Reaction conditions include maintaining anhydrous environments and temperatures around 40–60°C. Purification via fractional distillation (boiling point: 196°C ) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Ensure reaction progress is monitored using GC-MS or TLC (Rf ~0.5 in hexane).

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C in a ventilated, UV-protected area to prevent decomposition . Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with strong oxidizers to prevent hazardous reactions (e.g., HBr/HCl release) . For spills, neutralize with sodium bicarbonate and dispose via certified waste management services .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR (CDCl₃): Expect aromatic proton signals at δ 7.08 (t, J = 8.0 Hz), 6.80 (t, J = 2.1 Hz), and 6.65–6.74 ppm (m) .
  • GC-MS : Molecular ion peak at m/z 191.45 (C₆H₄BrCl) with fragmentation patterns consistent with Br/Cl loss .
  • IR : Peaks at ~550 cm⁻¹ (C-Br) and 750 cm⁻¹ (C-Cl).

Advanced Research Questions

Q. How does the meta-substitution pattern of bromine and chlorine influence reactivity in cross-coupling reactions?

  • Methodological Answer : The meta-directing effects of Br and Cl reduce steric hindrance compared to ortho/para isomers, favoring Suzuki-Miyaura couplings. However, electron-withdrawing effects lower the reactivity of the C-Br bond. Optimize using Pd(OAc)₂ with SPhos ligand in THF/water (80°C, 12 h) . DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution to predict regioselectivity .

Q. What strategies resolve discrepancies in reaction yields during multi-step syntheses involving this compound?

  • Methodological Answer :

  • Contradiction Analysis : Compare reaction conditions (e.g., catalyst loading, solvent polarity) across studies. For low yields in Ullmann couplings, switch from CuI to CuCN for better activation .
  • Byproduct Identification : Use LC-MS to detect halogen exchange products (e.g., 1-chloro-3-iodobenzene) and adjust stoichiometry.
  • Kinetic Studies : Perform time-resolved NMR to identify rate-limiting steps.

Q. How can computational methods predict reaction pathways for this compound in organometallic catalysis?

  • Methodological Answer :

  • DFT Modeling : Calculate transition states for oxidative addition steps (e.g., Pd(0) → Pd(II)) using Gaussian09 with M06-2X functional. Meta-substitution lowers activation energy by ~5 kcal/mol compared to para isomers .
  • Solvent Effects : Simulate solvation free energies (SMD model) in toluene vs. DMF to optimize solvent choice.
  • Hammett Analysis : Correlate σₚ values of substituents with reaction rates to design derivatives with enhanced reactivity.

Properties

IUPAC Name

1-bromo-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl/c7-5-2-1-3-6(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGGUPZKKTVKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059360
Record name Benzene, 1-bromo-3-chloro-
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Molecular Weight

191.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

108-37-2
Record name 1-Bromo-3-chlorobenzene
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Record name m-Bromochlorobenzene
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Record name 1-Bromo-3-chlorobenzene
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Record name Benzene, 1-bromo-3-chloro-
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Record name Benzene, 1-bromo-3-chloro-
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Record name 1-bromo-3-chlorobenzene
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Record name M-BROMOCHLOROBENZENE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Bromo-3-chlorobenzene
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1-Bromo-3-chlorobenzene
1-Bromo-3-chlorobenzene
1-Bromo-3-chlorobenzene

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